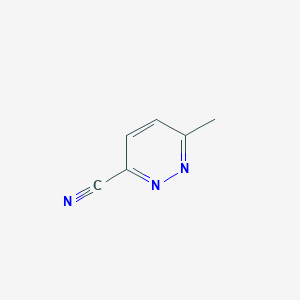

6-Methylpyridazine-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-2-3-6(4-7)9-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVKWGKPRADLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545721 | |

| Record name | 6-Methylpyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49840-90-6 | |

| Record name | 6-Methylpyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridazine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylpyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 6-Methylpyridazine-3-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science.

Core Chemical Properties

This compound, also known as 3-Cyano-6-methylpyridazine, is a pale-yellow solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Cyano-6-methylpyridazine | [2] |

| CAS Number | 49840-90-6 | [3][4][5][6] |

| Molecular Formula | C₆H₅N₃ | [2][3][5] |

| Molecular Weight | 119.12 g/mol | [3][5] |

| Melting Point | 86-87 °C | [3][7] |

| Boiling Point (Predicted) | 338.1 ± 22.0 °C | [7] |

| Appearance | Pale-yellow solid | [1] |

| Storage | Store under nitrogen at ambient temperature. Hygroscopic; requires desiccant. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 6-Methyl-3(2H)-pyridazinone. This involves an initial chlorination reaction followed by a cyanation step.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Step 1: Chlorination of 6-Methyl-3(2H)-pyridazinone

General Experimental Protocol (Illustrative):

-

To a stirred solution of 6-Methyl-3(2H)-pyridazinone in an appropriate solvent (e.g., toluene or excess phosphorus oxychloride), slowly add the chlorinating agent (e.g., phosphorus oxychloride) at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then cooled, and the excess chlorinating agent is carefully quenched, for example, by pouring the mixture onto crushed ice.

-

The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH.

-

The product, 3-Chloro-6-methylpyridazine, is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 3-Chloro-6-methylpyridazine.

Step 2: Cyanation of 3-Chloro-6-methylpyridazine

The conversion of 3-Chloro-6-methylpyridazine to this compound is a nucleophilic aromatic substitution reaction. A common method for this transformation is the Rosenmund–von Braun reaction, which utilizes copper(I) cyanide.

General Experimental Protocol (Illustrative):

-

A mixture of 3-Chloro-6-methylpyridazine and copper(I) cyanide in a high-boiling polar aprotic solvent (e.g., DMF or NMP) is prepared in a reaction vessel.

-

The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ferric chloride, to facilitate the removal of copper salts.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate or toluene).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated under reduced pressure.

-

The crude this compound is then purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the interplay between the electron-deficient pyridazine ring and the electrophilic nitrile group.

Reactivity of the Pyridazine Ring

The pyridazine ring is a π-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. The presence of the electron-withdrawing nitrile group further enhances this electrophilicity.

Reactivity of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This allows for a variety of chemical transformations:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-methylpyridazine-3-carboxylic acid, or the amide, 6-methylpyridazine-3-carboxamide, as an intermediate.

-

Reduction: The nitrile group can be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of more complex heterocyclic systems.

Reactivity of the Methyl Group

The methyl group at the 6-position can also be a site for chemical modification. For instance, it can undergo oxidation to a carboxylic acid group under strong oxidizing conditions.

Illustrative Reactivity Pathways

Caption: Key chemical transformations of this compound.

Spectroscopic Properties

Detailed experimental spectroscopic data for this compound is not widely published. However, expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Pyridazine Protons: Two aromatic protons on the pyridazine ring are expected to appear as doublets in the downfield region (typically δ 7.5-9.0 ppm). The coupling constant between these adjacent protons would be in the range of 8-9 Hz.

-

Methyl Protons: The methyl group protons will appear as a singlet in the upfield region (typically δ 2.5-3.0 ppm).

¹³C NMR Spectroscopy (Predicted)

-

Pyridazine Carbons: The carbon atoms of the pyridazine ring are expected to resonate in the aromatic region (δ 120-160 ppm).

-

Nitrile Carbon: The carbon of the nitrile group will have a characteristic chemical shift in the range of δ 115-125 ppm.

-

Methyl Carbon: The methyl carbon will appear in the upfield region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group is expected around 2220-2240 cm⁻¹.

-

C=N and C=C Stretches: Absorptions corresponding to the pyridazine ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the methyl C-H stretching will be observed just below 3000 cm⁻¹.

Applications in Drug Discovery and Materials Science

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.

The presence of the nitrile group in this compound makes it a valuable intermediate for the synthesis of diverse compound libraries for drug discovery. Aromatic nitriles are known to act as inhibitors of certain enzymes, such as cysteine proteases.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for investigation in various therapeutic areas. There is a clear need for further research to explore its pharmacological profile and potential as a lead compound in drug development programs.

In the realm of materials science, the electronic properties of the pyridazine-carbonitrile system could be exploited in the design of novel organic electronic materials.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are illustrative and should be adapted and optimized based on laboratory conditions and safety considerations. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 3-Methylpyridazine | C5H6N2 | CID 74208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 49840-90-6 | Benchchem [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-Methylpyridazine [webbook.nist.gov]

- 6. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

6-Methylpyridazine-3-carbonitrile: A Technical Overview for Drug Discovery Professionals

CAS Number: 49840-90-6

This technical guide provides a comprehensive overview of 6-Methylpyridazine-3-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While specific experimental data on this compound is limited in publicly accessible literature, this document consolidates available information on its properties, potential synthesis, and likely applications based on the characteristics of the broader pyridazine-carbonitrile chemical class.

Core Compound Properties

This compound is a solid organic compound featuring a pyridazine ring substituted with a methyl and a nitrile group.[1] The presence of the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties, including weak basicity and a high dipole moment, which are significant in molecular interactions.[1] The nitrile group further contributes to its reactivity and potential as a building block in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 49840-90-6 | [1] |

| Molecular Formula | C₆H₅N₃ | [1][2][3][4] |

| Molecular Weight | 119.12 g/mol | [1] |

| Melting Point | 86-87 °C | [1] |

| Boiling Point (Predicted) | 398.6±25.0 °C | [1] |

| Density (Predicted) | 1.16±0.1 g/cm³ | [1] |

| LogP (Predicted) | 0.65668 | [1] |

| Purity (Commercial) | >95% - ≥99% | [2][3] |

| Appearance | Light yellow solid |

Potential Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthetic route could involve the condensation of a suitable dicarbonyl compound with hydrazine, followed by functional group manipulations to introduce the nitrile group. For instance, a starting material like a 1,4-dicarbonyl compound could be cyclized with hydrazine to form the pyridazine ring. Subsequent oxidation of a methyl group to a carboxylic acid, followed by conversion to an amide and dehydration, would yield the desired nitrile.

A patent for the synthesis of a related compound, 6-methoxypyridazine-3-carboxylic acid, starts with 3-chloro-6-methylpyridazine.[5] This suggests that 3-chloro-6-methylpyridazine could be a key intermediate. The methyl group can be oxidized to a carboxylic acid, and the chloro group can be substituted.[5]

Disclaimer: The following is a generalized, hypothetical experimental protocol based on common organic synthesis techniques for similar compounds. It has not been experimentally validated for this compound and should be adapted and optimized by qualified chemists.

Hypothetical Experimental Protocol for Synthesis:

Step 1: Oxidation of a precursor

A suitable starting material, such as 3-methyl-6-chloropyridazine, would be oxidized to form 6-chloropyridazine-3-carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate or potassium dichromate in an acidic medium.[5]

-

Reaction: 3-methyl-6-chloropyridazine + Oxidizing Agent → 6-chloropyridazine-3-carboxylic acid

-

Procedure:

-

Dissolve the starting material in concentrated sulfuric acid under cooling.

-

Slowly add the oxidizing agent while maintaining a controlled temperature.

-

After the reaction is complete, quench the reaction mixture with ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization.

-

Step 2: Conversion to Amide and Dehydration to Nitrile

The resulting carboxylic acid would then be converted to the corresponding carbonitrile.

-

Reaction: 6-chloropyridazine-3-carboxylic acid → 6-chloropyridazine-3-carboxamide → 6-chloropyridazine-3-carbonitrile

-

Procedure:

-

Convert the carboxylic acid to an acid chloride using a chlorinating agent (e.g., thionyl chloride).

-

React the acid chloride with ammonia to form the amide.

-

Dehydrate the amide using a dehydrating agent (e.g., phosphorus oxychloride or trifluoroacetic anhydride) to yield the nitrile.

-

The final step would involve the substitution of the chloro group with a methyl group, potentially via a cross-coupling reaction.

-

Experimental Workflow Diagram:

Biological Activity and Drug Development Potential

While no specific biological activity has been reported for this compound itself, the pyridazine-carbonitrile scaffold is a significant motif in medicinal chemistry.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications.

The nitrile group, in particular, is a key functional group in the design of enzyme inhibitors. Aromatic nitriles are known to act as inhibitors of cysteine proteases through the formation of a covalent bond with a thiol group in the enzyme's active site.[1] This suggests that this compound could be a valuable building block for the development of novel enzyme inhibitors.

Given its commercial availability as a "Protein Degrader Building Block," it is plausible that this compound is utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or other small molecules designed to induce protein degradation.

Potential Signaling Pathway Involvement:

Without specific experimental data, any discussion of signaling pathway involvement is speculative. However, based on the known activities of related compounds, one could hypothesize its potential to modulate pathways regulated by enzymes that are susceptible to inhibition by nitrile-containing compounds.

Logical Relationship Diagram for Drug Discovery:

Safety and Handling

| Hazard | Precaution |

| Skin Contact | Causes skin irritation. Wear protective gloves and clothing. Wash thoroughly after handling.[8] |

| Eye Contact | Causes serious eye irritation. Wear eye protection.[8] |

| Inhalation | May cause respiratory irritation. Avoid breathing dust/fumes. Use in a well-ventilated area.[8] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. |

| Storage | Store in a cool, dry, well-ventilated place away from incompatible substances such as strong oxidizing agents. Keep container tightly closed.[8] |

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a commercially available heterocyclic compound with potential applications in drug discovery, particularly as a building block for enzyme inhibitors and protein degraders. While specific experimental data on its synthesis and biological activity are currently lacking in the public domain, the known properties of the pyridazine-carbonitrile scaffold suggest it is a compound of interest for further investigation. Researchers are encouraged to perform detailed studies to fully elucidate its synthetic pathways, biological targets, and therapeutic potential. Standard laboratory safety precautions should be followed when handling this compound.

References

- 1. This compound | 49840-90-6 | Benchchem [benchchem.com]

- 2. This compound, CasNo.49840-90-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. PubChemLite - this compound (C6H5N3) [pubchemlite.lcsb.uni.lu]

- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 6. capotchem.com [capotchem.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

An In-depth Technical Guide to 6-Methylpyridazine-3-carbonitrile: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridazine-3-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, substituted with a methyl and a cyano group, provides a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, with a focus on providing detailed experimental protocols for its preparation.

Structure and Properties

This compound is a solid at room temperature with a melting point of 86-87 °C.[1] It is characterized by the presence of a pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a methyl group at position 6 and a nitrile group at position 3.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 49840-90-6 | [1] |

| Molecular Formula | C₆H₅N₃ | [1] |

| Molecular Weight | 119.12 g/mol | [1] |

| Melting Point | 86-87 °C | [1] |

| Boiling Point (Predicted) | 338.1±22.0 °C | |

| Density (Predicted) | 1.16±0.1 g/cm³ | [1] |

| SMILES | N#CC1=NN=C(C)C=C1 | [1] |

| InChI Key | MBVKWGKPRADLAP-UHFFFAOYSA-N |

The pyridazine ring imparts unique electronic properties to the molecule, including a high dipole moment and weak basicity. The nitrile group is a versatile functional handle for further chemical modifications, making this compound a valuable building block in organic synthesis.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common and effective method involves the nucleophilic substitution of a halogenated pyridazine precursor with a cyanide source. The most direct precursor is 3-chloro-6-methylpyridazine.

Synthesis from 3-Chloro-6-methylpyridazine

This approach involves the displacement of the chloro group at the 3-position of the pyridazine ring with a cyanide ion. This is a well-established method for the introduction of a nitrile group onto a heterocyclic scaffold.

Reaction Scheme:

Figure 1: General workflow for the synthesis of this compound from 3-chloro-6-methylpyridazine.

Experimental Protocol:

Materials:

-

3-Chloro-6-methylpyridazine

-

Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 3-chloro-6-methylpyridazine (1.0 eq.), copper(I) cyanide (1.2-1.5 eq.), and the palladium catalyst (0.05-0.1 eq.).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to a temperature between 120-150 °C. The optimal temperature may need to be determined empirically.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Table 2: Representative Quantitative Data for a Similar Cyanation Reaction

| Parameter | Value |

| Reactant Ratio (Aryl Halide:Cyanide Source) | 1 : 1.2 |

| Catalyst Loading | 5 mol% |

| Reaction Temperature | 120 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-80% |

Note: This data is representative of a typical palladium-catalyzed cyanation and may need optimization for the specific synthesis of this compound.

Alternative Synthetic Routes

Other potential synthetic routes to this compound include:

-

Sandmeyer Reaction: Diazotization of 6-methylpyridazin-3-amine followed by treatment with a cyanide salt. This is a classic method for introducing a nitrile group onto an aromatic ring.

-

Dehydration of 6-Methylpyridazine-3-carboxamide: The corresponding carboxamide can be dehydrated using a suitable reagent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to yield the nitrile. The synthesis of the precursor, 6-methylpyridazine-3-carboxamide, could potentially start from 6-methylpyridazine-3-carboxylic acid.[2] A related synthesis of 6-methoxypyridazine-3-carboxylic acid begins with 3-chloro-6-methylpyridazine, which is oxidized to the carboxylic acid.[3]

Figure 2: Logical relationship of alternative synthetic routes to this compound.

Conclusion

This compound is a valuable heterocyclic building block with potential applications in drug discovery and development. Its synthesis is most practically achieved through the cyanation of 3-chloro-6-methylpyridazine. While a specific detailed protocol is not widely published, established methods for palladium-catalyzed cyanation of halo-aromatics provide a strong foundation for its successful preparation. Further research into optimizing the reaction conditions and exploring alternative synthetic pathways will be beneficial for making this compound more readily accessible to the scientific community.

References

In-Depth Technical Guide: Spectroscopic Data for 6-Methylpyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Methylpyridazine-3-carbonitrile. Due to the limited availability of published experimental data, this document combines confirmed physical properties with predicted spectroscopic values based on structural analysis and data from analogous compounds. This guide also outlines a plausible synthetic route and the necessary analytical workflows for its characterization.

Core Compound Information

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 49840-90-6 | [1] |

| Molecular Formula | C₆H₅N₃ | |

| Molecular Weight | 119.12 g/mol | |

| Melting Point | 86-87 °C |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | Doublet | 1H | H4 (pyridazine) |

| ~7.4 - 7.6 | Doublet | 1H | H5 (pyridazine) |

| ~2.8 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C6 (pyridazine) |

| ~155 | C3 (pyridazine) |

| ~130 | C4 (pyridazine) |

| ~125 | C5 (pyridazine) |

| ~117 | -C≡N |

| ~22 | -CH₃ |

IR (Infrared) Spectroscopy

Predicted Characteristic Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2230 - 2210 | Nitrile (-C≡N) | Stretching |

| ~3100 - 3000 | Aromatic C-H | Stretching |

| ~2950 - 2850 | Methyl C-H | Stretching |

| ~1600 - 1450 | C=C and C=N | Ring Stretching |

Mass Spectrometry

Predicted Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 120.0556 |

| [M+Na]⁺ | 142.0375 |

| [M+K]⁺ | 158.0115 |

| [M+NH₄]⁺ | 137.0822 |

Experimental Protocols

While a specific detailed protocol for the synthesis of this compound is not available in the surveyed literature, a plausible synthetic route can be devised based on established methodologies for analogous pyridazine derivatives.

Proposed Synthesis of this compound

A potential synthetic pathway starts from the commercially available 3-chloro-6-methylpyridazine. The synthesis would involve the oxidation of the methyl group to a carboxylic acid, followed by conversion to the corresponding amide and subsequent dehydration to yield the nitrile.

Step 1: Oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid

This step can be adapted from a patented procedure for a similar compound.[2]

-

Materials: 3-chloro-6-methylpyridazine, sulfuric acid, potassium permanganate (or other suitable oxidant), ice, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 3-chloro-6-methylpyridazine in concentrated sulfuric acid under cooling in an ice bath.

-

Slowly add an oxidant such as potassium permanganate while maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by pouring it over ice.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid.

-

Step 2: Amidation of 6-chloropyridazine-3-carboxylic acid

-

Materials: 6-chloropyridazine-3-carboxylic acid, thionyl chloride (or oxalyl chloride), dichloromethane (DCM), ammonia solution.

-

Procedure:

-

Suspend 6-chloropyridazine-3-carboxylic acid in dry DCM.

-

Add thionyl chloride dropwise and reflux the mixture to form the acid chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in dry DCM and add it dropwise to a cooled, concentrated ammonia solution.

-

Stir the reaction mixture until the formation of 6-chloropyridazine-3-carboxamide is complete.

-

Extract the product with a suitable organic solvent, dry, and concentrate.

-

Step 3: Dehydration of 6-chloropyridazine-3-carboxamide to 6-chloropyridazine-3-carbonitrile

-

Materials: 6-chloropyridazine-3-carboxamide, a dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride).

-

Procedure:

-

Treat 6-chloropyridazine-3-carboxamide with a dehydrating agent.

-

Heat the reaction mixture under controlled conditions.

-

After completion, quench the reaction and extract the product.

-

Purify the crude product by column chromatography or recrystallization to obtain 6-chloropyridazine-3-carbonitrile.

-

Step 4: Methylation of 6-chloropyridazine-3-carbonitrile

This final step to introduce the methyl group would likely involve a cross-coupling reaction. However, a more direct route starting from a methylated precursor is generally preferred. A more plausible overall synthesis would likely start from a precursor that already contains the methyl group at the 6-position and introduce the cyano group later.

A more direct and plausible synthesis would involve the cyanation of a 6-methylpyridazine derivative. For instance, starting from 3-halo-6-methylpyridazine, a nucleophilic substitution with a cyanide salt could yield the target molecule.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualizations

Caption: Plausible synthetic workflow for this compound.

Caption: Logical workflow for the spectroscopic analysis of the final product.

References

An In-Depth Technical Guide to the NMR Analysis of 6-Methylpyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 6-Methylpyridazine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected ¹H and ¹³C NMR spectral data, outlines experimental protocols for sample preparation and analysis, and presents a logical workflow for its synthesis and characterization.

Introduction

This compound is a substituted pyridazine derivative. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is found in a variety of biologically active molecules. The presence of a methyl group and a nitrile group on the pyridazine core significantly influences its electronic properties and potential biological interactions. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules.

Predicted NMR Spectral Data

The structure and numbering of this compound are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl protons (C6-CH₃).

-

Two doublets for the aromatic protons on the pyridazine ring (H4 and H5).

The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the pyridazine nitrogens, as well as the electron-donating effect of the methyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display six unique signals corresponding to the six carbon atoms in the molecule:

-

One signal for the methyl carbon (C6-CH₃).

-

Four signals for the carbons of the pyridazine ring (C3, C4, C5, and C6).

-

One signal for the nitrile carbon (CN).

The chemical shifts of the ring carbons are influenced by their position relative to the nitrogen atoms, the methyl group, and the nitrile group. The nitrile carbon will appear in the characteristic downfield region for cyano groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| C6-CH ₃ | 2.5 - 2.8 | 20 - 25 | s |

| H 4 | 7.8 - 8.2 | 130 - 135 | d |

| H 5 | 7.5 - 7.9 | 125 - 130 | d |

| C 3 | - | 140 - 145 | - |

| C 4 | - | 130 - 135 | - |

| C 5 | - | 125 - 130 | - |

| C 6 | - | 155 - 160 | - |

| C N | - | 115 - 120 | - |

Note: These are predicted ranges and actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound could involve the oxidation of 3,6-dimethylpyridazine to form 6-methylpyridazine-3-carboxylic acid, followed by conversion to the corresponding amide and subsequent dehydration to the nitrile.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Steps:

-

Oxidation: To a solution of 3,6-dimethylpyridazine in an appropriate solvent (e.g., water or a mixture of water and pyridine), a strong oxidizing agent such as potassium permanganate (KMnO₄) is added portion-wise while maintaining the temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the carboxylic acid.

-

Amide Formation: The dried 6-methylpyridazine-3-carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) to form the acid chloride. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then carefully added to a cooled solution of concentrated ammonium hydroxide to yield the amide.

-

Dehydration: The 6-methylpyridazine-3-carboxamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) and heated. The reaction mixture is then cooled and poured onto ice, followed by neutralization with a base to precipitate the crude nitrile. The product is then purified by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and ensure the solution is homogeneous.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the chemical shifts to TMS (0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is typically a more time-consuming experiment due to the low natural abundance of the ¹³C isotope.

-

A larger number of scans and a longer relaxation delay may be necessary.

-

Process the data similarly to the ¹H spectrum.

-

Reference the chemical shifts to the solvent peak or TMS.

-

Diagram 2: NMR Analysis Workflow

Caption: Workflow for NMR analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the NMR analysis of this compound for professionals in the fields of chemical research and drug development. The predicted spectral data serves as a valuable reference for the characterization of this compound. The detailed experimental protocols for synthesis and NMR analysis offer a practical framework for its preparation and structural verification. A thorough NMR analysis, as outlined, is crucial for confirming the identity, purity, and structure of this compound, which are critical parameters in the drug discovery and development process.

An In-depth Technical Guide to the Infrared Spectrum Interpretation of 6-Methylpyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 6-methylpyridazine-3-carbonitrile. The interpretation is based on the characteristic vibrational frequencies of its constituent functional groups. This document outlines the predicted spectral data, a standard experimental protocol for acquiring the spectrum of a solid sample, and a logical workflow for its interpretation.

Predicted Infrared Spectral Data

The structure of this compound incorporates a pyridazine ring, a methyl group, and a nitrile group. The expected IR absorption bands are summarized in Table 1. These predictions are derived from established group frequency correlations in infrared spectroscopy.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

|---|---|---|---|

| ~ 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic C-H stretch of the pyridazine ring |

| ~ 2960 - 2850 | Medium to Weak | C-H Stretch | Asymmetric and symmetric stretching of the methyl (CH₃) group |

| ~ 2240 - 2220 | Strong, Sharp | C≡N Stretch | Nitrile group stretching, conjugated to the aromatic ring[1] |

| ~ 1600 - 1475 | Medium to Weak | C=C and C=N Stretch | Aromatic ring stretching vibrations of the pyridazine moiety[2] |

| ~ 1450 | Medium | C-H Bend | Asymmetric bending of the methyl (CH₃) group |

| ~ 1375 | Medium | C-H Bend | Symmetric bending (umbrella mode) of the methyl (CH₃) group[3] |

| Below 900 | Medium to Strong | C-H Bend | Out-of-plane bending (oop) of the aromatic C-H bonds |

Table 1: Predicted IR Absorption Bands for this compound.

The nitrile (C≡N) stretching frequency is expected to be a strong and sharp absorption in the 2240-2220 cm⁻¹ region.[1] Conjugation with the pyridazine ring typically shifts this band to a slightly lower wavenumber compared to non-conjugated nitriles. The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.[3] The pyridazine ring itself will exhibit characteristic C=C and C=N stretching bands in the 1600-1475 cm⁻¹ region.[2] The fingerprint region (below 1500 cm⁻¹) will contain various bending vibrations, including those of the methyl group and the out-of-plane C-H bends of the aromatic ring, which can be complex.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

The following is a detailed methodology for obtaining the FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.

2.1. Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Hydraulic press with a pellet-forming die

-

Agate mortar and pestle

-

Analytical balance (4-place minimum)

-

Drying oven

-

Spectroscopic grade potassium bromide (KBr), dried

-

Sample of this compound

-

Spatula and weighing paper

-

Pellet holder for the spectrometer

2.2. Sample Preparation (KBr Pellet Method)

-

Drying: Dry the spectroscopic grade KBr in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum, particularly in the O-H stretching region (~3400 cm⁻¹).[4] Store the dried KBr in a desiccator.

-

Weighing: On an analytical balance, weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.[5]

-

Grinding: Transfer the weighed sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and ensures a uniform distribution of the sample in the KBr matrix.[6]

-

Pellet Formation:

-

Assemble the pellet-forming die.

-

Transfer a portion of the powdered mixture into the die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 7-10 metric tons) for several minutes to form a transparent or translucent pellet.[4][7] Applying a vacuum during pressing can help to remove entrapped air and improve pellet transparency.

-

-

Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be thin and transparent, without cracks or cloudiness.

2.3. Data Acquisition

-

Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer's sample compartment. Collect a background spectrum to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the pellet holder and place it in the sample compartment.

-

Spectral Collection: Acquire the FT-IR spectrum of the sample. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of the Interpretation Workflow

The following diagram illustrates the logical process for interpreting the IR spectrum of this compound, from the molecular structure to the identification of characteristic spectral features.

Caption: Workflow for IR spectrum interpretation of this compound.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. azom.com [azom.com]

- 5. What Is The Use Of Kbr In Ftir? A Key Technique For Accurate Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 6. scienceijsar.com [scienceijsar.com]

- 7. m.youtube.com [m.youtube.com]

Mass Spectrometry of 6-Methylpyridazine-3-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry of 6-Methylpyridazine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental mass spectral data for this specific molecule is not widely available in public databases, this document outlines the predicted fragmentation patterns based on the analysis of related pyridazine and nitrile compounds. Furthermore, it details generalized experimental protocols for the analysis of such small molecules by mass spectrometry and discusses the potential, though currently undocumented, role of this compound in biological signaling pathways. This guide serves as a valuable resource for researchers working with this compound, offering insights into its structural characterization by mass spectrometry.

Introduction

This compound (C₆H₅N₃) is a substituted pyridazine, a class of heterocyclic compounds known for a wide range of biological activities.[1] The presence of both a methyl group and a nitrile group on the pyridazine ring suggests unique electronic and chemical properties that are of interest in the development of novel therapeutic agents. Mass spectrometry is a critical analytical technique for the structural elucidation and identification of such novel compounds. Understanding the fragmentation behavior of this compound under mass spectrometric conditions is essential for its unambiguous identification in complex matrices and for metabolism studies.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 49840-90-6 | [1][2][3] |

| Molecular Formula | C₆H₅N₃ | [1][2][3] |

| Molecular Weight | 119.12 g/mol | [1][2] |

| Monoisotopic Mass | 119.04835 Da |

Predicted Mass Spectrum and Fragmentation Pattern

Due to the lack of a publicly available experimental mass spectrum for this compound, this section presents a predicted fragmentation pattern based on established principles of mass spectrometry for heterocyclic and nitrile-containing compounds. Electron Ionization (EI) is a common ionization technique for such molecules and is expected to produce a distinct fragmentation pattern.

The molecular ion peak ([M]⁺˙) is anticipated to be reasonably intense, a common characteristic for aromatic heterocyclic compounds. The primary fragmentation pathways are likely to involve the loss of small, stable neutral molecules and radicals from the molecular ion.

Predicted Quantitative Data (Electron Ionization Mass Spectrometry):

| Predicted m/z | Predicted Relative Abundance (%) | Postulated Fragment Ion/Neutral Loss |

| 119 | 85 | [C₆H₅N₃]⁺˙ (Molecular Ion) |

| 118 | 100 (Base Peak) | [M-H]⁺ |

| 92 | 40 | [M-HCN]⁺˙ |

| 78 | 30 | [C₅H₄N]⁺ (Pyridyl cation) |

| 65 | 25 | [C₄H₃N]⁺˙ |

| 51 | 20 | [C₄H₃]⁺ |

Predicted Fragmentation Pathway:

The fragmentation of this compound is likely initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation reactions:

-

Loss of a hydrogen radical (H•): This is a common fragmentation for compounds with methyl groups, leading to a stable [M-H]⁺ ion, which is often the base peak.

-

Loss of hydrogen cyanide (HCN): The pyridazine ring can undergo rearrangement and lose a molecule of HCN, a stable neutral loss.

-

Cleavage of the nitrile group (•CN): Although less common for aromatic nitriles, the loss of the cyano radical is a possible fragmentation route.

-

Ring fragmentation: The pyridazine ring itself can fragment, leading to smaller charged species.

Figure 1: Predicted mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

A standardized protocol for the mass spectrometric analysis of this compound would typically involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), depending on the sample matrix and the desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

MS Conditions (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for analyzing less volatile compounds or for samples in complex biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

MS Conditions (Electrospray Ionization - ESI):

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 45 psi.

-

Fragmentor Voltage: 100 V.

-

Mass Range: m/z 50-500.

Figure 2: Generalized experimental workflow for mass spectrometric analysis.

Signaling Pathways

Currently, there is no specific information in the public domain linking this compound to any particular biological signaling pathways. However, the pyridazine scaffold is present in a variety of biologically active molecules, and related compounds have been investigated for their roles in various cellular processes. For instance, some pyridazine derivatives have been explored as inhibitors of kinases and other enzymes. Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. While experimental data remains to be published, the predicted fragmentation patterns and generalized experimental protocols offered herein provide a strong starting point for researchers. The structural motifs present in this compound suggest potential biological activity, warranting further investigation into its pharmacological profile and its interaction with cellular signaling pathways. As research into this and similar compounds progresses, mass spectrometry will undoubtedly remain an indispensable tool for their characterization and analysis.

References

Physical and chemical characteristics of 6-Methylpyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 6-Methylpyridazine-3-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document collates available data on its properties, spectral information, and reactivity, offering a valuable resource for professionals engaged in research and development.

Physicochemical Properties

This compound is a solid organic compound featuring a pyridazine ring substituted with a methyl and a nitrile group.[1] The presence of the nitrogen-containing heterocyclic ring and the cyano group imparts specific electronic and structural properties that are actively being explored in various research domains.[1]

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 49840-90-6 | [1] |

| Molecular Formula | C₆H₅N₃ | [1] |

| Molecular Weight | 119.12 g/mol | [1] |

| Melting Point | 86-87 °C | [1] |

| Boiling Point (Predicted) | 398.6 ± 25.0 °C | [1] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [1] |

| LogP (Predicted) | 0.65668 | [1] |

| Solubility | No experimental data available. Expected to have low solubility in water and be soluble in organic solvents like DMSO and ethanol.[2][3][4] | - |

Spectral Characteristics

Detailed experimental spectra for this compound are not widely available in public databases. However, based on the chemical structure and data for related compounds, the expected spectral characteristics are as follows:

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the pyridazine ring are expected to appear in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants will be influenced by the positions of the methyl and cyano substituents.

-

Methyl Protons: The protons of the methyl group will likely appear as a singlet in the upfield region of the spectrum (typically δ 2.0-3.0 ppm).

¹³C NMR Spectroscopy:

-

Aromatic Carbons: The carbon atoms of the pyridazine ring will resonate in the downfield region of the spectrum (typically δ 120-160 ppm).

-

Nitrile Carbon: The carbon of the cyano group (C≡N) is expected to have a chemical shift in the range of δ 115-125 ppm.[5][6][7]

-

Methyl Carbon: The carbon of the methyl group will appear in the upfield region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy:

-

Nitrile Stretch (C≡N): A characteristic sharp absorption band is expected in the region of 2260–2220 cm⁻¹.[8][9]

-

C-H Stretch (Aromatic and Alkyl): Absorption bands corresponding to aromatic C-H stretches are expected above 3000 cm⁻¹, while alkyl C-H stretches will appear just below 3000 cm⁻¹.[10][11][12]

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will be observed in the 1600–1400 cm⁻¹ region.[10]

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (119.12 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN or CH₃CN, as well as cleavage of the pyridazine ring.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the pyridazine ring and the nitrile functional group.

Reactivity of the Pyridazine Ring: The pyridazine ring is a π-deficient system, which makes it susceptible to nucleophilic attack. The electron-withdrawing nature of the two adjacent nitrogen atoms influences the reactivity of the substituents on the ring.

Reactivity of the Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. The electron-withdrawing character of the pyridazine ring enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to nitriles on less electron-poor aromatic systems.[1]

A key reaction involves the nucleophilic addition of thiols to the nitrile group. For instance, pyridazine-3-carbonitrile derivatives have been shown to react with biological thiols like glutathione and N-acetylcysteine.[1] This reactivity is significant as it suggests potential interactions with biological macromolecules, such as cysteine proteases.[1] Aromatic nitriles are known to act as inhibitors of these enzymes.[1]

Experimental Protocols

Proposed Synthesis:

A common method for the synthesis of aryl nitriles is the cyanation of an aryl halide. In this case, this compound could be synthesized from 3-chloro-6-methylpyridazine via a nucleophilic aromatic substitution reaction using a cyanide source, such as copper(I) cyanide (CuCN).

General Experimental Procedure (Hypothetical):

-

Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-6-methylpyridazine and a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Reagent: Add copper(I) cyanide to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is typically quenched with an aqueous solution (e.g., aqueous ammonia or a solution of a complexing agent for copper) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed, dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as column chromatography on silica gel or recrystallization to afford pure this compound.

Note: This is a generalized protocol and the specific conditions, including solvent, temperature, reaction time, and purification method, would need to be optimized for this particular transformation.

Conclusion

This compound is a heterocyclic compound with promising potential for applications in medicinal chemistry, particularly as a scaffold for the development of enzyme inhibitors. While a complete experimental dataset for this compound is not yet available in the public domain, this guide provides a solid foundation of its known and predicted physicochemical properties, spectral characteristics, and reactivity. Further experimental investigation is warranted to fully elucidate its properties and explore its potential applications.

References

- 1. This compound | 49840-90-6 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 6-Methylpyridazine-3-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methylpyridazine-3-carbonitrile is a heterocyclic organic compound featuring a pyridazine ring substituted with a methyl group at position 6 and a nitrile group at position 3. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties, including weak basicity and a high dipole moment.[1] The presence of the versatile nitrile (-C≡N) group on this electron-deficient ring system creates a scaffold with specific electronic and structural characteristics that are of significant interest in medicinal chemistry and synthetic organic chemistry.[1] This guide provides a detailed exploration of the reactivity of the nitrile functionality within this molecule, offering insights into its transformations, experimental methodologies, and reaction pathways.

The general structure and physicochemical properties of this compound are summarized below.

| Property[1] | Value |

| CAS Number | 49840-90-6 |

| Molecular Formula | C₆H₅N₃ |

| Molecular Weight | 119.12 g/mol |

| Melting Point | 86-87 °C |

| Predicted Boiling Point | 398.6±25.0 °C |

| Predicted Density | 1.16±0.1 g/cm³ |

| Predicted LogP | 0.65668 |

Core Reactivity of the Nitrile Group

Like a carbonyl group, the nitrile group is strongly polarized, rendering the carbon atom electrophilic.[2][3] This allows it to react with a variety of nucleophiles.[2][4] The reactivity of the nitrile group in this compound is influenced by the electron-withdrawing nature of the pyridazine ring. This section details the primary transformations of the nitrile group: hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis to Carboxylic Acid or Amide

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide intermediate.[1][3] This transformation is a fundamental functional group interconversion in organic synthesis.

The general reaction pathway for the hydrolysis of this compound is depicted below.

Caption: Hydrolysis pathway of the nitrile group.

2.1.1 Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water.[4][5] An intermediate imidic acid is formed, which then tautomerizes to the corresponding amide.[4] Further hydrolysis of the amide yields the carboxylic acid.[4]

The mechanism for acid-catalyzed hydrolysis is illustrated below.

Caption: General mechanism of acid-catalyzed nitrile hydrolysis.

2.1.2 Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is a general procedure and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable acidic solution (e.g., 10-50% aqueous H₂SO₄).

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction time will vary depending on the acid concentration and desired product (amide or carboxylic acid). Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Work-up and Isolation (for Carboxylic Acid):

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the solution by adding a base (e.g., aqueous NaOH) until the pH is adjusted to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 6-Methylpyridazine-3-carboxylic acid.

-

| Starting Material | Reagents | Product | Typical Yield |

| This compound | aq. H₂SO₄, heat | 6-Methylpyridazine-3-carboxylic acid | 70-90% (estimated) |

| This compound | aq. HCl, heat | 6-Methylpyridazine-3-carboxylic acid | 70-90% (estimated) |

Reduction to a Primary Amine

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1][3] This reaction provides a valuable route to aminomethylpyridazine derivatives.

2.2.1 Reduction with LiAlH₄

The reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion.[3] This intermediate is complexed with the aluminum species. A second hydride transfer results in a dianion, which upon aqueous work-up, is protonated to yield the primary amine.[3]

The workflow for the reduction of a nitrile is shown below.

Caption: Experimental workflow for nitrile reduction with LiAlH₄.

2.2.2 Experimental Protocol: Reduction with LiAlH₄

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. It must be handled with extreme care under an inert atmosphere.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).

-

Addition of Nitrile: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction Conditions: After the addition is complete, warm the mixture to room temperature and then heat to reflux. Monitor the reaction until completion (e.g., by TLC or GC-MS).

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C.

-

Carefully and sequentially add water, followed by 15% aqueous NaOH, and then more water to quench the excess LiAlH₄ (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with the reaction solvent.

-

Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

-

Purify the product by distillation or column chromatography.

-

| Starting Material | Reagents | Product | Typical Yield |

| This compound | 1) LiAlH₄, THF 2) H₂O | (6-Methylpyridazin-3-yl)methanamine | 60-85% (estimated) |

| This compound | H₂, Raney Ni or PtO₂ | (6-Methylpyridazin-3-yl)methanamine | 70-95% (estimated) |

Addition of Organometallic Reagents

Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile group to form an imine anion intermediate.[1] This intermediate is resistant to a second addition. Subsequent hydrolysis of the imine salt yields a ketone.[3] This reaction is a powerful tool for carbon-carbon bond formation.

The mechanism for the Grignard reaction is outlined below.

Caption: General mechanism for the reaction of a nitrile with a Grignard reagent.

2.3.1 Experimental Protocol: Reaction with Grignard Reagent

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., diethyl ether or THF).

-

Addition of Grignard Reagent: Cool the solution to 0 °C and add the Grignard reagent (e.g., Phenylmagnesium bromide, ~1.1 eq) dropwise via a syringe or dropping funnel.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC analysis.

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude ketone by column chromatography or recrystallization.

-

| Starting Material | Reagents | Product | Typical Yield |

| This compound | 1) PhMgBr, THF 2) H₃O⁺ | (6-Methylpyridazin-3-yl)(phenyl)methanone | 50-70% (estimated) |

| This compound | 1) MeLi, Et₂O 2) H₃O⁺ | 1-(6-Methylpyridazin-3-yl)ethan-1-one | 50-70% (estimated) |

Role in Cycloaddition and Fused Ring Synthesis

The pyridazine-carbonitrile scaffold is a valuable building block for constructing fused heterocyclic systems.[1] While the nitrile group itself can participate in cyclization, the pyridazine ring, particularly when activated by an electron-withdrawing group like a nitrile, can act as a diene in inverse-electron-demand Diels-Alder reactions.[6]

For instance, pyridazinecarbonitriles with tethered alkyne side chains can undergo thermally induced intramolecular [4+2] cycloaddition reactions to afford fused benzonitriles.[6][7] The presence of the cyano function is considered essential for this type of cyclization to proceed effectively.[6]

Caption: Key reaction pathways from this compound.

Conclusion

The nitrile group in this compound is a versatile and reactive functional group. Its electrophilic carbon atom is susceptible to nucleophilic attack, enabling a range of important chemical transformations. Standard reactions include hydrolysis to amides and carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones. Furthermore, the pyridazine-carbonitrile moiety serves as a key synthon for the construction of more complex, fused heterocyclic systems. The electronic interplay between the electron-deficient pyridazine ring and the nitrile group governs its reactivity, making it a valuable and predictable handle for molecular elaboration in drug discovery and materials science.

References

- 1. This compound | 49840-90-6 | Benchchem [benchchem.com]

- 2. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Rising Potential of 6-Methylpyridazine-3-carbonitrile in Modern Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 6-Methylpyridazine-3-carbonitrile is emerging as a molecule of significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, combining the electron-deficient pyridazine ring with a reactive nitrile group, make it a versatile scaffold and a valuable building block for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the potential applications of this compound, supported by experimental details and insights into its role in modulating key biological pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in research and development.

| Property | Value |

| CAS Number | 49840-90-6 |

| Molecular Formula | C₆H₅N₃ |

| Molecular Weight | 119.12 g/mol |

| Melting Point | 86-87 °C |

| Boiling Point (Predicted) | 398.6±25.0 °C |

| Density (Predicted) | 1.16±0.1 g/cm³ |

| LogP (Predicted) | 0.65668 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the cyanation of a readily available precursor, 3-chloro-6-methylpyridazine. This reaction is typically achieved through palladium-catalyzed cross-coupling reactions, which offer high yields and good functional group tolerance.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is based on established methods for the cyanation of aryl and heteroaryl halides.

Materials:

-

3-Chloro-6-methylpyridazine

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-chloro-6-methylpyridazine (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 eq).

-

Add anhydrous N,N-dimethylformamide to the flask to dissolve the reagents.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Potential Research Applications

The pyridazine-carbonitrile scaffold is a significant structural motif in the design of therapeutic agents due to the diverse pharmacological activities exhibited by its derivatives.[1] this compound serves as a valuable starting material and core structure for the development of inhibitors targeting a range of enzymes implicated in various diseases.

Kinase Inhibition in Cancer Therapy

The pyridazine core is recognized as a "privileged scaffold" in the design of kinase inhibitors, which are crucial in modern cancer therapy.[2] The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, facilitating binding to the hinge region of kinases.[3]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Derivatives of pyridazine have been synthesized and evaluated as potent VEGFR-2 inhibitors. For example, certain pyridazinoquinazoline derivatives have shown significant antitumor activity attributed to VEGFR-2 inhibition.[5] this compound can be utilized as a starting material for the synthesis of such inhibitors.

VEGFR-2 Signaling Pathway

ALK5, also known as TGF-β type I receptor, is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. Dysregulation of the ALK5 signaling pathway is implicated in fibrosis and cancer.[6] Pyridazine-based compounds have been developed as potent and selective ALK5 inhibitors.[1][7]

ALK5 Signaling Pathway

DYRK1A is implicated in several pathological conditions, including neurodegenerative diseases and cancer.[8] The development of selective DYRK1A inhibitors is an active area of research, and pyridazine-containing compounds have shown promise in this regard.

DYRK1A and Downstream Signaling

Cysteine Protease Inhibition

Aromatic nitriles, particularly those on heterocyclic systems, are known for their ability to act as inhibitors of cysteine proteases.[9] The nitrile group can form a reversible or irreversible covalent bond with the thiol group in the active site of the enzyme.[10] This makes this compound a promising scaffold for developing inhibitors of cysteine proteases, which are involved in various diseases, including parasitic infections and cancer.

Mechanism of Cysteine Protease Inhibition

Quantitative Data on Pyridazine Derivatives

The following table summarizes the inhibitory activities of various pyridazine derivatives, highlighting the potential of this scaffold in drug discovery.

| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| Pyridazine-based ALK5 Inhibitor (12b) | ALK5 | 13 | - | [1] |

| Pyridazine-based ALK5 Inhibitor (12b) | ALK5 | 16.5 | HaCaT (luciferase assay) | [1] |

| Pyridazine-based ALK5 Inhibitor (12b) | ALK5 | 12.1 | 4T1 (luciferase assay) | [1] |

| Pyridazino[4,5-b]indol-4-one (10) | DYRK1A | Submicromolar | - | [8] |

| Pyridazin-3(2H)-one analog (19) | DYRK1A | Submicromolar | - | [8] |

| Pyridazine Derivative (5b) | VEGFR-2 | - (92.2% inhibition at 10 µM) | - | [7][11] |

| Pyrazolo-pyridazine (4) | EGFR | 391 | - | [12] |

| Pyrazolo-pyridazine (4) | CDK-2/cyclin A2 | 550 | - | [12] |

This compound as a Synthetic Building Block